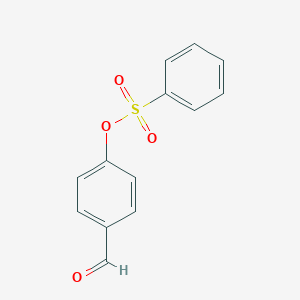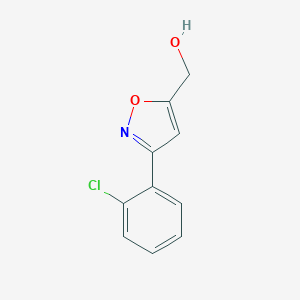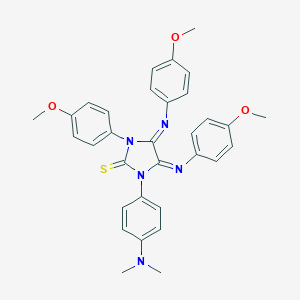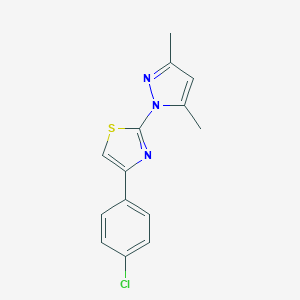![molecular formula C21H27N3O3 B185019 N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide CAS No. 56767-35-2](/img/structure/B185019.png)
N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPMP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
作用机制
N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide acts by inhibiting the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This results in enhanced neurotransmission, which is thought to be responsible for its antidepressant and anxiolytic effects. This compound also acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of serotonin in the brain, leading to enhanced neurotransmission. This results in a reduction in symptoms of depression and anxiety. This compound has also been shown to have a positive effect on cognitive function and memory.
实验室实验的优点和局限性
One advantage of using N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide in lab experiments is its selectivity for the serotonin transporter and 5-HT1A receptor, which allows for more specific targeting of these pathways. However, one limitation is that this compound has not yet been extensively studied in vivo, and its long-term effects and safety profile are still unknown.
未来方向
There are several future directions for research on N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide. One area of interest is its potential use in the treatment of other neurological disorders, such as bipolar disorder and post-traumatic stress disorder. Another direction is the development of more selective and potent derivatives of this compound, which could lead to more effective treatments with fewer side effects. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
合成方法
N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide can be synthesized by reacting 4-methoxybenzoyl chloride with 1-(2-methoxyphenyl)-4-(4-piperazin-1-yl)butane-1,3-dione in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been studied for its potential use in the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor, which are both important targets for the treatment of these disorders.
属性
CAS 编号 |
56767-35-2 |
|---|---|
分子式 |
C21H27N3O3 |
分子量 |
369.5 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C21H27N3O3/c1-26-18-9-7-17(8-10-18)22-21(25)11-12-23-13-15-24(16-14-23)19-5-3-4-6-20(19)27-2/h3-10H,11-16H2,1-2H3,(H,22,25) |
InChI 键 |
XDMRFEFMEXUCBH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B184949.png)



![1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione](/img/structure/B184956.png)



![4-Chloro-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B184962.png)